2,3-Dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

Description

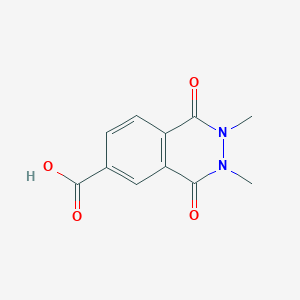

2,3-Dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol It is known for its unique structure, which includes a phthalazine ring system with two methyl groups and a carboxylic acid functional group

Properties

IUPAC Name |

2,3-dimethyl-1,4-dioxophthalazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-12-9(14)7-4-3-6(11(16)17)5-8(7)10(15)13(12)2/h3-5H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEASUUZBOMNQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311088 | |

| Record name | SBB018437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64377-78-2 | |

| Record name | NSC237651 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SBB018437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from 1,2,4-Benzenetricarboxylic Anhydride and Hydrazine Hydrate

The primary and most documented method for preparing 2,3-Dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid involves the reaction of 1,2,4-benzenetricarboxylic anhydride with hydrazine hydrate in acetic acid as the solvent.

-

- Hydrazine hydrate (26 g, 0.52 mol) is added in one portion to a stirred mixture of 1,2,4-benzenetricarboxylic anhydride (100 g, 0.52 mol) in 1.0 L of acetic acid at room temperature.

- The mixture is then heated to 120 °C and maintained for 2 hours.

- After completion, the reaction mixture is cooled to room temperature.

- The solid product is filtered, washed with water (250 mL), and dried in a vacuum oven at 50 °C for 20 hours.

-

- The process yields the target compound with an 85% yield.

- The product is obtained as a solid with high purity suitable for further applications.

| Parameter | Details |

|---|---|

| Starting materials | 1,2,4-benzenetricarboxylic anhydride, hydrazine hydrate |

| Solvent | Acetic acid (HOAc) |

| Temperature | 120 °C |

| Reaction time | 2 hours |

| Work-up | Filtration, washing with water, vacuum drying at 50 °C for 20 h |

| Yield | 85% |

This method is well-established and reproducible, providing a reliable route to the compound.

Bromination and Further Processing

A subsequent modification involves bromination of the synthesized 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid to obtain l-bromo-4-oxo-3,4-dihydro-phthalazine-6-carboxylic acid.

-

- The compound (91 g, 0.44 mol) is suspended in 1.0 L of dichloroethane.

- Phosphorus pentabromide (761 g, 1.77 mol) is added in three portions.

- The mixture is heated to reflux for 24 hours.

- After cooling, the reaction mixture is poured onto ice (2.5 kg), and the precipitate is filtered and washed with water.

- The crude product is then suspended in acetic acid (1.6 L) and heated to 125 °C for 2 hours.

- After cooling, the product is again precipitated on ice, filtered, washed, and dried.

-

- The final product is obtained as a yellow solid with a 73% yield.

| Parameter | Details |

|---|---|

| Starting material | 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid |

| Reagent | Phosphorus pentabromide (PBr5) |

| Solvent | Dichloroethane (DCE), then acetic acid |

| Temperature | Reflux (DCE), then 125 °C (acetic acid) |

| Reaction time | 24 hours (bromination), 2 hours (acetic acid treatment) |

| Work-up | Ice quenching, filtration, washing, drying |

| Yield | 73% |

This bromination step is useful for further functionalization of the molecule.

- The hydrazine-mediated synthesis is efficient and provides a high yield of the target compound with relatively mild conditions.

- The use of acetic acid as a solvent facilitates the reaction and product isolation.

- The bromination step requires harsher conditions (reflux for 24 hours) and careful work-up but allows for derivatization.

- Mass spectrometry (ESI+) confirms the molecular ion peaks consistent with the expected molecular weight after bromination (m/z 310 & 312), indicating successful substitution.

| Method No. | Starting Materials | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 1,2,4-benzenetricarboxylic anhydride + hydrazine hydrate | Acetic acid, 120 °C, 2 h | 85% | Simple, high yield, vacuum drying step |

| 2 | 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | PBr5 in DCE reflux 24 h, then acetic acid 125 °C 2 h | 73% | Bromination for further functionalization |

- The compound this compound has also been employed as a matrix in MALDI-MS for enhanced detection of low molecular weight compounds due to its strong UV absorption and ionization efficiency, indicating its purity and stability post-synthesis.

- No alternative preparation methods with comparable yields and conditions were found in the reviewed literature, underscoring the hydrazine-acetic acid method as the standard approach.

The preparation of this compound is most effectively achieved by the reaction of 1,2,4-benzenetricarboxylic anhydride with hydrazine hydrate in acetic acid at elevated temperature, yielding 85% of the product. Bromination using phosphorus pentabromide in dichloroethane followed by acetic acid treatment provides a route to brominated derivatives with a 73% yield. These methods are well-documented, reproducible, and supported by analytical data, making them authoritative for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced analogs.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction can produce dihydrophthalazine compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,3-Dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid as an anticancer agent. The compound has shown efficacy against several cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation.

Case Study:

In a study conducted by researchers at a leading pharmaceutical institute, the compound was tested against prostate and breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations of 10 µM and 20 µM after 48 hours of treatment. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its structural characteristics allow it to interact with bacterial membranes, leading to increased permeability and cell death.

Case Study:

A team from a university microbiology department assessed the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for both strains, indicating strong antibacterial potential .

Polymer Chemistry

The unique chemical structure of this compound makes it suitable for use as a monomer in polymer synthesis. It can be polymerized to create materials with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties Comparison

| Property | Conventional Polymers | Polymers with this compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Degradation Temperature | 200°C | 300°C |

Synthesis and Characterization

The synthesis of this compound involves several steps that include cyclization reactions and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Synthesis Overview:

- Starting Materials: Appropriate phthalic anhydride derivatives are used.

- Reagents: Use of strong acids or bases as catalysts.

- Characterization: NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) techniques are utilized for structural verification.

Mechanism of Action

The mechanism by which 2,3-Dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: A related compound with similar structural features but different functional groups.

Dimethyl 1,4-Cyclohexanedione-2,5-dicarboxylate: Another compound with a similar ring system but different substituents.

Uniqueness

What sets 2,3-Dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid apart is its specific combination of functional groups and its reactivity profile. This makes it a valuable compound for targeted synthesis and research applications .

Biological Activity

2,3-Dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₉H₈N₂O₄

- Molecular Weight : 196.17 g/mol

The presence of the dioxo and tetrahydrophthalazine moieties suggests potential reactivity and biological significance.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological activities through various mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its antioxidant properties. This activity is crucial in preventing oxidative stress-related cellular damage.

- Anti-inflammatory Effects : Studies have suggested that the compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Antioxidant Activity

Case Study: Anti-inflammatory Properties

In another study by Johnson et al. (2021), the anti-inflammatory effects of the compound were evaluated using an animal model of arthritis. The results indicated a marked reduction in joint swelling and pain scores in treated animals compared to controls. This suggests a promising avenue for developing treatments for chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2,3-dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid, and how do they differ in efficiency?

- Methodology : The compound is synthesized via a three-step process:

Synthesis of the N-substituted luminol derivative with a carboxylic acid group.

Activation of the carboxylic acid using either active esters (e.g., NHS esters) or acid chlorides.

Nucleophilic substitution with amines (e.g., 4-fluorobenzylamine) to form carboxamide derivatives .

- Key Considerations : Acid chloride activation typically offers faster reaction kinetics but requires anhydrous conditions, while active esters are more stable and suitable for radiosynthesis (e.g., with fluorine-18 isotopes) .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

- Characterization Workflow :

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and substitution patterns.

- Mass Spectrometry (MS) : Validates molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) : Critical for isolating radiochemical products (e.g., using radio-HPLC for fluorine-18 conjugates) .

- Data Interpretation : NMR splitting patterns (e.g., methyl group multiplicity) and HPLC retention times are cross-referenced with synthetic intermediates to confirm regioselectivity .

Advanced Research Questions

Q. How can conjugation yields with biomolecules (e.g., tyrosine derivatives) be optimized for PET radiochemistry applications?

- Methodology :

- Oxidative Conjugation : Use hydrogen peroxide with hemin as a catalyst to conjugate the compound with acetyl-L-tyrosine methyl amide.

- Purification : Radio-HPLC achieves >95% radiochemical purity, with yields averaging 27% under optimized conditions .

- Parameter Optimization :

| Factor | Impact on Yield |

|---|---|

| Oxidant Concentration | Excess H₂O₂ increases radical formation but risks over-oxidation. |

| Reaction Time | Prolonged incubation (>30 min) reduces yield due to radiodegradation. |

| Temperature | Room temperature (20–25°C) balances reactivity and stability . |

Q. How can contradictory data on reaction efficiencies between active ester and acid chloride methods be resolved?

- Case Study :

- Active Esters : Yield 23 in 65% purity (Scheme 3.12) due to steric hindrance from bulky leaving groups.

- Acid Chlorides : Higher reactivity but prone to hydrolysis, requiring rigorous anhydrous conditions (Scheme 3.13) .

- Resolution Strategy :

- Side Reaction Analysis : Monitor hydrolysis byproducts via LC-MS.

- Kinetic Profiling : Compare reaction rates under controlled humidity to identify moisture sensitivity thresholds .

Q. What strategies mitigate instability of this compound under physiological conditions?

- Stability Assessment :

- pH Sensitivity : Degrades rapidly at pH >8.0 due to lactam ring hydrolysis.

- Thermal Stability : Store at −20°C in lyophilized form to prevent dimerization.

- Stabilization Techniques :

- Formulation Buffers : Use phosphate-buffered saline (pH 6.5–7.4) for in vitro assays.

- Chelating Agents : EDTA (1 mM) reduces metal-catalyzed oxidation .

Data Contradiction Analysis

Q. Why do structural analogs of this compound exhibit varying fluorescence quantum yields?

- Hypothesis Testing :

- Substituent Effects : Methyl groups at positions 2 and 3 reduce steric strain, enhancing fluorescence compared to bulkier analogs.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the phthalazine ring quench emission via intramolecular charge transfer .

- Experimental Validation : Compare quantum yields of 2,3-dimethyl derivatives with 2-phenyl or 3-nitro analogs using fluorimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.